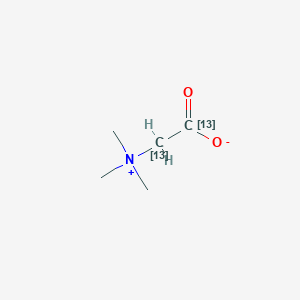
Betaine-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betaine-13C2 is a stable isotope-labeled compound of betaine, where two carbon atoms are replaced with the carbon-13 isotope. Betaine itself is a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. It is known for its role as an osmoprotectant and methyl donor, contributing to cellular protection and metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Betaine-13C2 typically involves the incorporation of carbon-13 labeled precursors into the betaine molecule. One common method is the methylation of glycine-13C2 using methyl iodide in the presence of a base. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as accelerated solvent extraction and solid-phase extraction are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Betaine-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to dimethylglycine
Reduction: Formation of trimethylamine
Substitution: Replacement of methyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Dimethylglycine
Reduction: Trimethylamine
Substitution: Various substituted betaine derivatives
Applications De Recherche Scientifique
Betaine-13C2 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of cellular osmoregulation and methylation processes.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
Industry: Utilized in the production of functional foods and supplements due to its health-promoting properties
Mécanisme D'action
Betaine-13C2 functions primarily as a methyl donor in various biochemical pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase. This process helps regulate homocysteine levels and supports methylation reactions essential for DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylglycine: Another name for betaine, often used interchangeably.
Choline: A precursor to betaine, involved in similar metabolic pathways.
Dimethylglycine: A product of betaine oxidation, with similar methyl donor properties.
Uniqueness
Betaine-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for researchers investigating complex biochemical processes and pathways .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
119.13 g/mol |
Nom IUPAC |
2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i4+1,5+1 |
Clé InChI |
KWIUHFFTVRNATP-MQIHXRCWSA-N |
SMILES isomérique |
C[N+](C)(C)[13CH2][13C](=O)[O-] |
SMILES canonique |
C[N+](C)(C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
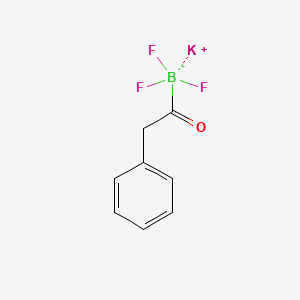
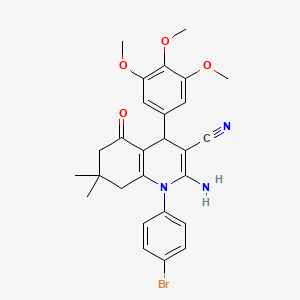
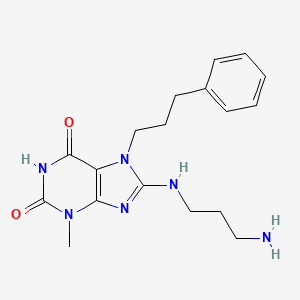
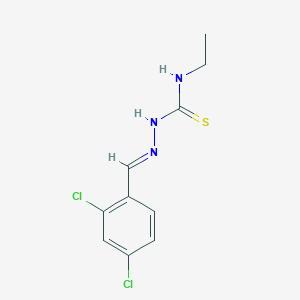
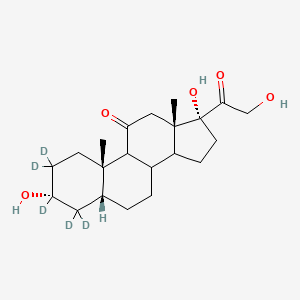
![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
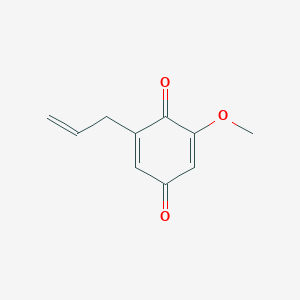

![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
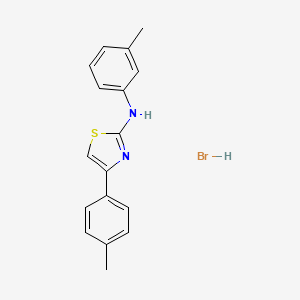
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
